molecular formula C21H32N4O5 B13988472 Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate CAS No. 34146-57-1

Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate

Cat. No.: B13988472
CAS No.: 34146-57-1
M. Wt: 420.5 g/mol
InChI Key: UAEZKSDMKYICPL-UHFFFAOYSA-N
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Description

Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a benzoyl group. The compound is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate typically involves multiple steps, starting with the preparation of the diazenylbenzoyl intermediate. This intermediate is then reacted with diethyl pentanedioate under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes and pigments due to its diazenyl group, which imparts color to the compound.

Mechanism of Action

The mechanism of action of diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[[4-[[methyl(phenyl)amino]diazenyl]benzoyl]amino]pentanedioate
  • Diethyl 2-[[4-[[ethyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate

Uniqueness

Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate is unique due to its specific diazenyl and benzoyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specialized research applications.

Properties

CAS No.

34146-57-1

Molecular Formula

C21H32N4O5

Molecular Weight

420.5 g/mol

IUPAC Name

diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C21H32N4O5/c1-5-8-15-25(4)24-23-17-11-9-16(10-12-17)20(27)22-18(21(28)30-7-3)13-14-19(26)29-6-2/h9-12,18H,5-8,13-15H2,1-4H3,(H,22,27)

InChI Key

UAEZKSDMKYICPL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)N=NC1=CC=C(C=C1)C(=O)NC(CCC(=O)OCC)C(=O)OCC

Origin of Product

United States

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